molecular formula C7H12O3 B11996633 (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid CAS No. 1655-01-2

(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid

Katalognummer: B11996633
CAS-Nummer: 1655-01-2
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: SNKAANHOVFZAMR-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective reduction of cyclohexane-1,2-dione using chiral catalysts. Another method includes the enzymatic resolution of racemic mixtures to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often relies on biocatalytic processes due to their high selectivity and efficiency. Enzymes such as lipases and esterases are employed to catalyze the hydrolysis of esters, leading to the formation of the target compound with high enantiomeric purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of cyclohexane-1,2-diol.

    Substitution: Formation of halogenated or aminated cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and agrochemicals

Wirkmechanismus

The mechanism of action of (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid
  • (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
  • (1R,2R)-2-hydroxycyclohexane-1-carboxylic acid

Uniqueness

(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereoisomer exhibits different reactivity and interaction profiles compared to its enantiomers and diastereomers, making it valuable in stereoselective synthesis and targeted applications .

Eigenschaften

CAS-Nummer

1655-01-2

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1

InChI-Schlüssel

SNKAANHOVFZAMR-NTSWFWBYSA-N

Isomerische SMILES

C1CC[C@H]([C@H](C1)C(=O)O)O

Kanonische SMILES

C1CCC(C(C1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.